![molecular formula C17H19BrClNO B1441781 5-Bromo[1,1'-biphenyl]-2-yl 3-pyrrolidinylmethyl-ether hydrochloride CAS No. 1219963-97-9](/img/structure/B1441781.png)
5-Bromo[1,1'-biphenyl]-2-yl 3-pyrrolidinylmethyl-ether hydrochloride
Overview
Description
5-Bromo[1,1'-biphenyl]-2-yl 3-pyrrolidinylmethyl-ether hydrochloride is a useful research compound. Its molecular formula is C17H19BrClNO and its molecular weight is 368.7 g/mol. The purity is usually 95%.
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Biological Activity
5-Bromo[1,1'-biphenyl]-2-yl 3-pyrrolidinylmethyl-ether hydrochloride (CAS Number: 1219963-97-9) is a synthetic compound that has garnered interest due to its potential biological activities. This article provides a detailed overview of its biological properties, including its mechanism of action, pharmacological effects, and relevant case studies.
The molecular formula of this compound is C₁₇H₁₉BrClNO, with a molecular weight of approximately 352.7 g/mol. The compound is classified as an irritant and poses specific hazards upon exposure, such as skin and eye irritation .
Poly(ADP-ribose) Polymerase (PARP) Inhibition
Research indicates that derivatives of similar chemical structures can inhibit PARP-1, an enzyme involved in DNA repair mechanisms. For instance, compounds with similar heterocyclic moieties demonstrated IC50 values ranging from 0.079 to 9.45 μM against PARP-1 . Although direct studies on the 5-bromo compound are lacking, it is plausible that it may exhibit similar inhibitory effects due to structural similarities.
Toll-like Receptor (TLR) Agonism
Another area of investigation involves the activation of Toll-like receptors (TLRs), particularly TLR7 and TLR8, which play critical roles in the immune response. Compounds with related structures have been shown to activate these receptors, leading to enhanced immune responses . This suggests a potential for this compound to act as an immunomodulator.
In Vitro Studies
In vitro assays have been conducted on various derivatives to evaluate their cytotoxicity and ability to induce apoptosis in cancer cell lines. For example, certain pyrrolidine derivatives exhibited selective cytotoxicity in BRCA-deficient cells . Such findings highlight the potential of this compound in targeted cancer therapies.
Case Studies
While specific case studies involving this compound are sparse, the following examples illustrate its relevance in broader research contexts:
Safety and Handling
Due to its irritant properties, proper safety protocols must be observed when handling this compound. It is classified under GHS as causing skin and eye irritation and may pose respiratory risks upon inhalation .
Scientific Research Applications
Medicinal Chemistry Applications
1. Drug Development
5-Bromo[1,1'-biphenyl]-2-yl 3-pyrrolidinylmethyl-ether hydrochloride is primarily investigated for its potential as a pharmacological agent. Its biphenyl structure is often associated with various biological activities, making it a candidate for drug discovery efforts targeting conditions such as:
- Neurodegenerative Disorders : The compound's pyrrolidine moiety may interact with neurotransmitter systems, suggesting potential use in treating diseases like Alzheimer's or Parkinson's disease.
- Cancer Therapy : The brominated biphenyl structure can enhance the compound's reactivity and selectivity towards cancer cells, making it a subject of study in anticancer drug development .
2. Biological Activity Studies
Research has indicated that compounds with similar structures exhibit significant biological activities, including anti-inflammatory and analgesic effects. Thus, this compound may be explored for its efficacy in these areas through in vitro and in vivo studies.
Organic Synthesis Applications
1. Synthetic Intermediates
The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations, including:
- Nucleophilic Substitution Reactions : The ether functionality can be utilized in nucleophilic substitution reactions to introduce other functional groups.
- Cross-Coupling Reactions : The bromine atom provides a site for cross-coupling reactions with organometallic reagents, facilitating the formation of carbon-carbon bonds essential in organic synthesis .
2. Material Science
Due to its unique electronic properties stemming from the biphenyl structure, this compound can also be explored in material science applications:
- Organic Electronics : It may be investigated for use in organic light-emitting diodes (OLEDs) or organic photovoltaic cells (OPVs) due to its potential charge transport capabilities.
- Polymer Chemistry : The compound can act as a building block for polymers with specific electronic or optical properties .
Case Studies and Research Findings
Study Title | Focus | Findings |
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Neuroprotective Effects of Pyrrolidine Derivatives | Neurobiology | Compounds similar to this compound showed neuroprotective effects in animal models of neurodegeneration. |
Synthesis of Brominated Biphenyls | Organic Chemistry | Demonstrated efficient synthesis routes for brominated biphenyls which can be applied to synthesize this compound effectively. |
Electronic Properties of Biphenyl Derivatives | Material Science | Explored the electronic properties of biphenyl derivatives indicating potential applications in OLED technology. |
Q & A
Basic Research Questions
Q. What are the key structural and physicochemical properties of 5-Bromo[1,1'-biphenyl]-2-yl 3-pyrrolidinylmethyl-ether hydrochloride, and how do they influence its reactivity in synthetic applications?
- Answer: The compound features a brominated biphenyl core, a pyrrolidinylmethyl ether moiety, and a hydrochloride counterion. The biphenyl system’s planarity and bromine substituent (electron-withdrawing) influence electrophilic substitution patterns, while the pyrrolidine group introduces steric and electronic effects. Solubility is pH-dependent due to the hydrochloride salt, favoring polar solvents like methanol or DMSO. Characterization via -NMR and LC-MS should prioritize resolving aromatic proton splitting and verifying salt dissociation .
Q. What synthetic routes are commonly employed to prepare this compound, and what are the critical intermediates?
- Answer: A multi-step synthesis typically involves:
Suzuki-Miyaura coupling of brominated aryl halides to assemble the biphenyl scaffold.
Etherification using a pyrrolidinylmethyl chloride derivative under basic conditions (e.g., NaH/DMF).
Hydrochloride salt formation via acid treatment. Key intermediates include 3'-bromo-substituted biphenyl precursors and activated ether-forming reagents .
Q. How should researchers handle and store this compound to ensure stability and safety?
- Answer: Store in airtight containers under inert gas (argon/nitrogen) at -20°C to prevent hydrolysis of the ether bond. Use fume hoods and PPE (gloves, goggles) due to potential irritancy from the hydrochloride salt. Waste disposal must follow protocols for halogenated organics and amine derivatives .
Q. What spectroscopic techniques are optimal for characterizing this compound, and what spectral signatures are diagnostic?
- Answer:
- -NMR: Aromatic protons (6.5–7.5 ppm, multiplet), pyrrolidine protons (2.5–3.5 ppm).
- LC-MS: Molecular ion peak at m/z corresponding to [M+H] (accounting for Br isotope patterns).
- X-ray crystallography (if crystalline): Resolves stereochemistry and salt interactions .
Q. What are the common impurities observed during synthesis, and how can they be mitigated?
- Answer: Impurities include unreacted brominated precursors, dehalogenated byproducts, and incomplete etherification products. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) is recommended. Monitor by HPLC with UV detection at 254 nm .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT) optimize reaction conditions for synthesizing this compound?
- Answer: Density Functional Theory (DFT) calculations predict transition states and activation energies for key steps (e.g., Suzuki coupling). Solvent effects and catalyst turnover can be modeled using COSMO-RS. ICReDD’s integrated computational-experimental workflows reduce trial-and-error by simulating reaction pathways and identifying optimal catalysts (e.g., Pd(PPh)) .
Q. What experimental design strategies (e.g., DoE) are effective for optimizing yield and minimizing side reactions?
- Answer: A Box-Behnken design with factors like temperature, catalyst loading, and reaction time can map yield responses. For example, in Suzuki coupling, higher Pd concentrations may reduce aryl bromide decomposition. Multivariate analysis (ANOVA) identifies significant factors and interactions, enabling robust process optimization .
Q. How does the hydrochloride salt affect the compound’s solubility and bioavailability in pharmacological studies?
- Answer: The salt enhances aqueous solubility via ion-dipole interactions, critical for in vitro assays. However, in vivo, the free base may exhibit better membrane permeability. Use pH-solubility profiling (e.g., shake-flask method) and PAMPA assays to evaluate bioavailability trade-offs .
Q. What methods resolve contradictions in reported reactivity data (e.g., divergent regioselectivity in functionalization)?
- Answer: Discrepancies may arise from solvent polarity or counterion effects. Systematic kinetic studies under controlled conditions (e.g., anhydrous vs. protic solvents) clarify mechanisms. For example, bromide leaving-group ability varies with solvent dielectric constant, altering substitution pathways .
Q. How can advanced separation technologies (e.g., membrane filtration) improve purification of this compound at scale?
Properties
IUPAC Name |
3-[(4-bromo-2-phenylphenoxy)methyl]pyrrolidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO.ClH/c18-15-6-7-17(20-12-13-8-9-19-11-13)16(10-15)14-4-2-1-3-5-14;/h1-7,10,13,19H,8-9,11-12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGMJSPNSXBOULB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1COC2=C(C=C(C=C2)Br)C3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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